molecular formula C17H29N3O3 B2596928 Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate CAS No. 1241282-55-2

Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate

Cat. No.: B2596928
CAS No.: 1241282-55-2
M. Wt: 323.437
InChI Key: IVAFFJUTQHIMLO-UHFFFAOYSA-N
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Description

Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyanocycloheptyl group, a carbamoyl group, and an ethyl ester, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of 1-cyanocycloheptane, which is then reacted with isopropylamine to form the corresponding amine. This intermediate is further reacted with ethyl 2-bromoacetate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(propan-2-yl)amino)acetate
  • Ethyl 2-({[(1-cyanocyclooctyl)carbamoyl]methyl}(propan-2-yl)amino)acetate

Uniqueness

Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its six-membered and eight-membered analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable subject for research and development.

Properties

IUPAC Name

ethyl 2-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-propan-2-ylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O3/c1-4-23-16(22)12-20(14(2)3)11-15(21)19-17(13-18)9-7-5-6-8-10-17/h14H,4-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAFFJUTQHIMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CC(=O)NC1(CCCCCC1)C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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